6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde
Overview
Description
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a formyl group at the third position and a 2,3-dimethylphenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reagents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 6-(2,3-Dimethylphenyl)-3-pyridinecarboxylic acid.
Reduction: 6-(2,3-Dimethylphenyl)-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Another aromatic aldehyde with a formyl group, used in similar synthetic applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group at the fourth position.
Uniqueness
6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is unique due to the presence of both a pyridine ring and a 2,3-dimethylphenyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
6-(2,3-dimethylphenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(9-16)8-15-14/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVJYKDWGONFFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=C(C=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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